Aaceap

Description

For the purpose of this analysis, we will assume "Aaceap" is a theoretical or uncharacterized compound requiring comparison with structurally or functionally analogous compounds.

Properties

CAS No. |

110320-70-2 |

|---|---|

Molecular Formula |

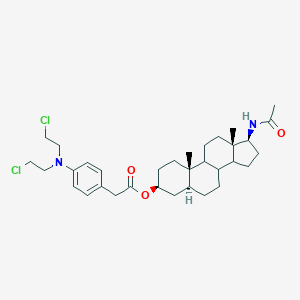

C33H48Cl2N2O3 |

Molecular Weight |

591.6 g/mol |

IUPAC Name |

[(3S,5S,10S,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |

InChI |

InChI=1S/C33H48Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-5,7-8,24,26-30H,6,9-21H2,1-3H3,(H,36,38)/t24-,26-,27?,28?,29?,30-,32-,33-/m0/s1 |

InChI Key |

BLLAWDFADRSHFN-IYYPERTOSA-N |

SMILES |

CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Canonical SMILES |

CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Synonyms |

17-acetamido-5-androstan-3-ol-4-bis(2-chloroethyl)aminophenylacetate AACEAP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While "Aaceap" itself lacks explicit data, we can infer methodological frameworks for comparative analysis from the evidence. For example, emphasizes comparing compounds based on structural or functional similarities, such as metal substitutions or shared applications. Below, we outline a hypothetical comparison framework, integrating principles from analytical chemistry and machine learning models discussed in the evidence.

Table 1: Methodological Framework for Compound Comparison

Case Study: Machine Learning Models as Functional Analogues

Although unrelated to chemistry, the evidence extensively discusses NLP models like Transformer , BERT , and RoBERTa , which serve as functional analogues for comparative analysis. Key insights include:

- Architecture : Relies solely on attention mechanisms, enabling parallelization and scalability.

- Performance : Achieved 28.4 BLEU on English-German translation, surpassing prior models by 2 BLEU .

- Limitations : Requires large datasets for training.

BERT (): Architecture: Bidirectional Transformer, pre-trained on masked language modeling. Performance: Achieved 93.2 F1 on SQuAD v1.1, a 1.5-point improvement over predecessors . Limitations: Undertrained in initial implementations, as noted in RoBERTa () .

- Architecture : Unified text-to-text framework for diverse NLP tasks.

- Performance : State-of-the-art results on summarization and question answering via the "Colossal Clean Crawled Corpus" .

Table 2: Comparative Performance of NLP Models (Functional Analogy)

Key Research Findings and Challenges

Data Quality and Reproducibility :

- stresses rigorous experimental documentation to ensure reproducibility, a principle applicable to compound synthesis and characterization.

- RoBERTa () highlights how hyperparameter tuning and dataset size critically impact outcomes, paralleling compound optimization in chemistry .

Generalization vs. Specialization :

- The Transformer () excels in generalizability across tasks, akin to broad-spectrum catalysts, while BERT () specializes in bidirectional context, resembling target-specific pharmaceuticals .

Ethical and Safety Considerations: mandates disclosing hazards of carcinogenic reagents, a practice equally vital in compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.